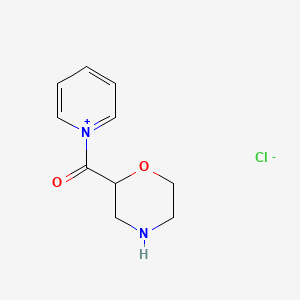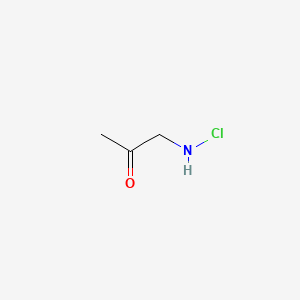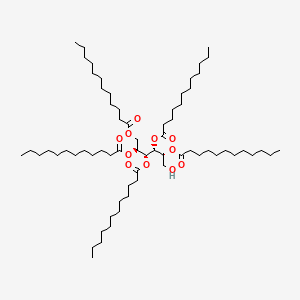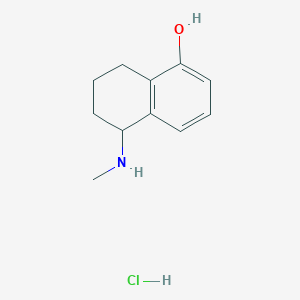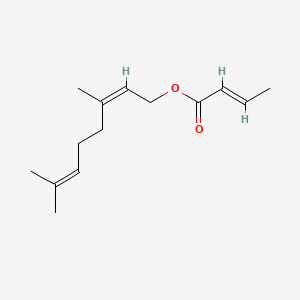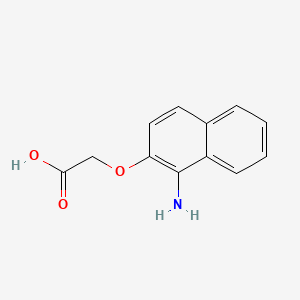
((1-Amino-2-naphthyl)oxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((1-Amino-2-naphthyl)oxy)acetic acid: is an organic compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol. It is characterized by the presence of an amino group attached to a naphthalene ring, which is further connected to an acetic acid moiety through an ether linkage. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((1-Amino-2-naphthyl)oxy)acetic acid typically involves the reaction of 1-amino-2-naphthol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ether linkage between the naphthol and the acetic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: ((1-Amino-2-naphthyl)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like bromine for halogenation or nitric acid for nitration.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated products.
Aplicaciones Científicas De Investigación
Chemistry: ((1-Amino-2-naphthyl)oxy)acetic acid is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals .
Biology: In biological research, this compound is utilized in the study of enzyme interactions and as a probe for investigating biochemical pathways .
Industry: this compound is employed in the production of specialty chemicals and as a precursor for manufacturing advanced materials .
Mecanismo De Acción
The mechanism of action of ((1-Amino-2-naphthyl)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The naphthalene ring provides hydrophobic interactions, enhancing the compound’s binding affinity . The acetic acid moiety can participate in ionic interactions, further stabilizing the compound’s binding to its target .
Comparación Con Compuestos Similares
1-Naphthaleneacetic acid: Similar in structure but lacks the amino group, making it less versatile in certain reactions.
2-Naphthol: Lacks the acetic acid moiety, limiting its applications in synthesis.
Naphthalene derivatives: Various derivatives with different functional groups, each having unique properties and applications.
Uniqueness: ((1-Amino-2-naphthyl)oxy)acetic acid is unique due to its combination of an amino group, naphthalene ring, and acetic acid moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules .
Propiedades
Número CAS |
85237-53-2 |
|---|---|
Fórmula molecular |
C12H11NO3 |
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
2-(1-aminonaphthalen-2-yl)oxyacetic acid |
InChI |
InChI=1S/C12H11NO3/c13-12-9-4-2-1-3-8(9)5-6-10(12)16-7-11(14)15/h1-6H,7,13H2,(H,14,15) |
Clave InChI |
YUDGWDNZKSVTHL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2N)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


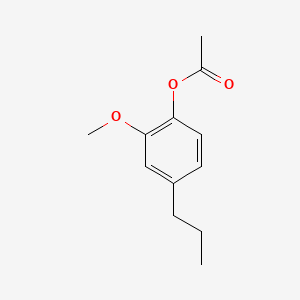

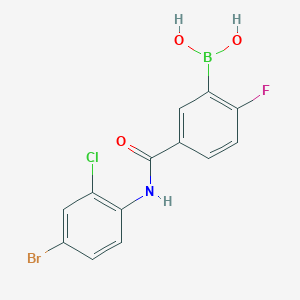
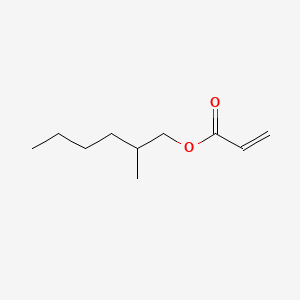

![1,3,5-Tribromo-2-[(2-methylallyl)oxy]benzene](/img/structure/B12655877.png)
